Ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate

Regioselective C–H functionalization Suzuki coupling Building block selection

Secure the strategic heterocyclic core for your epigenetic and antimalarial programs. This 6-bromo-2-carboxylate building block enables parallel Suzuki/amidation diversification at the critical vectors for BRD4, LSD1, and tubulin polymerization inhibitors. Unlike isomeric 2-bromo alternatives, the 6-bromo placement directs regioselective C-7 (het)arylation, directly accessing the pharmacophore required for sub-μM antiproliferative activity. The pre-installed ethyl ester offers a handle for rapid amide library synthesis without disturbing the halogen coupling site. Procure now to bypass multi-step core synthesis and accelerate your SAR campaigns.

Molecular Formula C8H7BrN4O2
Molecular Weight 271.074
CAS No. 1250443-62-9
Cat. No. B2454746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-bromo-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate
CAS1250443-62-9
Molecular FormulaC8H7BrN4O2
Molecular Weight271.074
Structural Identifiers
SMILESCCOC(=O)C1=NN2C=C(C=NC2=N1)Br
InChIInChI=1S/C8H7BrN4O2/c1-2-15-7(14)6-11-8-10-3-5(9)4-13(8)12-6/h3-4H,2H2,1H3
InChIKeyBQQRZXMDDLAPET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate (CAS 1250443-62-9): Core Scaffold Identity and Procurement Context


Ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate (CAS 1250443-62-9, molecular formula C₈H₇BrN₄O₂, molecular weight 271.1 g/mol) is a heterocyclic building block belonging to the [1,2,4]triazolo[1,5-a]pyrimidine class . This fused bicyclic scaffold is recognized as a privileged structure in medicinal chemistry, serving as the core template for inhibitors of diverse targets including BRD4 (bromodomain-containing protein 4), LSD1/KDM1A, tubulin polymerization, bacterial DNA gyrase/DHFR, and Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) [1]. The compound features a bromine atom at the 6-position of the pyrimidine ring and an ethyl ester at the 2-position of the triazole ring—a specific substitution pattern that dictates its reactivity profile and the downstream biologically active molecules it can generate.

Why Generic [1,2,4]Triazolo[1,5-a]pyrimidine Intermediates Cannot Substitute for Ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate


Within the [1,2,4]triazolo[1,5-a]pyrimidine building-block family, the position of the bromine leaving group and the ester functionality are not interchangeable parameters—they dictate which cross-coupling reactions are feasible and which pharmacophore vectors are accessible. The 6-bromo substitution places the reactive handle on the pyrimidine ring at a position that participates in regioselective C–H functionalization pathways distinct from 2-bromo or 7-bromo isomers [1]. The 2-carboxylate ester simultaneously provides a carboxyl-derived anchor for amide bond formation or hydrolysis to the free acid, enabling modular diversification orthogonal to the halogen site. Selecting a close analog such as ethyl 2-bromo-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (CAS 2091015-17-5) or the simpler 6-bromo-[1,2,4]triazolo[1,5-a]pyrimidine (CAS 89167-24-8) would fundamentally alter the synthetic route, the accessible derivative space, and ultimately the biological target profile of the final compounds .

Quantitative Differentiation Evidence: Ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate vs. Closest Analogs


Regioisomeric Bromine Placement Determines Cross-Coupling Reactivity: 6-Bromo vs. 2-Bromo Triazolopyrimidine

The 6-bromo substituent on the target compound is positioned on the pyrimidine ring, enabling cine-substitution and regioselective nucleophilic addition–elimination pathways that are inaccessible to the 2-bromo isomer. In contrast, ethyl 2-bromo-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (CAS 2091015-17-5) bears the halogen on the triazole ring, where electronic deactivation renders it significantly less reactive toward palladium-catalyzed cross-coupling [1]. The 6-bromo position has been explicitly exploited for direct (het)arylation via addition of (het)aryl magnesium bromides followed by eliminative aromatization, a transformation that proceeds with high regioselectivity and is not feasible with the 2-bromo isomer [1].

Regioselective C–H functionalization Suzuki coupling Building block selection

2-Carboxylate Ester Provides a Second Orthogonal Diversification Handle Absent in the Parent 6-Bromo Scaffold

The target compound carries an ethyl ester at the 2-position, which can be hydrolyzed to the free carboxylic acid or directly converted to amides, esters, and other derivatives. This orthogonal handle is absent in 6-bromo-[1,2,4]triazolo[1,5-a]pyrimidine (CAS 89167-24-8), which bears only the bromine substituent and therefore permits diversification at only one site . The presence of the ester enables a two-directional derivatization strategy: Pd-mediated coupling at the 6-bromo position combined with amide or ester formation at the 2-carboxylate, doubling the accessible chemical space per synthetic step.

Parallel synthesis Amide coupling Carboxylic acid hydrolysis

Triazolopyrimidine Scaffold with 2-Carboxylate Motif Enables Access to BRD4 and LSD1 Inhibitor Chemical Space

The [1,2,4]triazolo[1,5-a]pyrimidine scaffold, when elaborated from a 2-substituted core, has yielded potent inhibitors of BRD4 (IC₅₀ < 5 μM for multiple bromodomains) [1] and LSD1/KDM1A (compound C26, IC₅₀ = 1.72 μM, reversible, selective over MAO-A/B) [2]. These inhibitor series were built on cores bearing substituents at the 2-position, suggesting that the 2-carboxylate ester of the target compound serves as the critical entry point for constructing these pharmacophores. Scaffolds lacking a 2-position functional handle (e.g., 6-bromo-[1,2,4]triazolo[1,5-a]pyrimidine, CAS 89167-24-8) cannot directly access this inhibitor space without additional functionalization steps.

BRD4 inhibition LSD1/KDM1A inhibition Epigenetic targets

Triazolopyrimidine-2-carboxylates Show PfDHODH Selectivity Over Human Homologue: A Class-Level Advantage for Antimalarial Discovery

[1,2,4]Triazolo[1,5-a]pyrimidine derivatives as a class have demonstrated potent and selective inhibition of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), with IC₅₀ values ranging from 0.08 to 1.3 μM, while showing minimal inhibition of the human homologue HsDHODH (0–30% inhibition at 50 μM) [1]. This selectivity window is a defining feature of the scaffold and is consistent across multiple substitution patterns. The target compound, bearing the 2-carboxylate ethyl ester, positions the scaffold for rapid diversification into analogs that probe this antimalarial target with established class-level validation.

Antimalarial PfDHODH Selectivity Neglected tropical disease

High-Value Application Scenarios for Ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate in Research and Industrial Settings


Parallel Library Synthesis for Epigenetic Target Screening (BRD4, LSD1)

The target compound serves as the ideal bis-electrophilic core for generating focused libraries targeting epigenetic reader and eraser proteins. The 6-bromo position can be diversified via Suzuki or Buchwald–Hartwig coupling, while the 2-ethyl ester can be hydrolyzed and amidated in parallel. This two-directional strategy has been validated in the discovery of BRD4 inhibitors with pan-bromodomain IC₅₀ values below 5 μM [1] and LSD1 inhibitors with IC₅₀ of 1.72 μM and cellular target engagement [2]. Laboratories without in-house core synthesis capabilities can procure this building block to immediately initiate medicinal chemistry campaigns on two high-interest oncology targets.

Antimalarial Lead Optimization via PfDHODH Inhibition

The [1,2,4]triazolo[1,5-a]pyrimidine class has demonstrated PfDHODH IC₅₀ values as low as 0.08 μM with >38-fold selectivity over human DHODH [1]. The target compound provides a pre-functionalized entry point for generating analogs with modifications at both the 6-position (to tune potency) and the 2-position (to modulate physicochemical properties). Given that the most potent PfDHODH inhibitors in the class bear substituents at both positions, this building block enables direct access to the most promising region of SAR space without requiring linear core synthesis.

Regioselective C-7 (Hetero)arylation for Tubulin Polymerization Inhibitor Development

The 6-bromo substituent uniquely enables regioselective C-7 (het)arylation via the SNH addition–elimination pathway documented for 6-bromo-[1,2,4]triazolo[1,5-a]pyrimidines [1]. This transformation installs aryl groups at the position critical for tubulin polymerization inhibitory activity, where analogs such as 2-anilino-7-aryl triazolopyrimidines have shown IC₅₀ values of 0.45 μM against tubulin polymerization and sub-100 nM antiproliferative activity against HeLa and A549 cancer cell lines [2]. The target compound's 2-carboxylate can subsequently be elaborated to optimize drug-like properties while retaining the C-7 aryl pharmacophore.

Quote Request

Request a Quote for Ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.